molecular formula C19H19N3O3 B1672192 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester CAS No. 932191-62-3

4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester

Cat. No. B1672192
M. Wt: 337.4 g/mol
InChI Key: NYHLRBMDXQBOIB-UHFFFAOYSA-N
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Description

Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It’s a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry . Pyrimidobenzimidazoles are a class of compounds that have been the focus of many studies due to their wide range of biological activities .


Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot synthesis involving 1,2-aromatic diamines and alkyl or aryl carboxylic acids . This process involves reacting these compounds in electrostatically charged microdroplets generated using a nano-electrospray ion source .


Molecular Structure Analysis

The benzimidazole core has a structural similarity to purine, making it a key structural motif in drug design .


Chemical Reactions Analysis

The synthetic procedure for benzimidazoles involves an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .


Physical And Chemical Properties Analysis

The presence of heterocycles like benzimidazole modulates physicochemical properties and the pKa profile of therapeutic leads . Nitrogen substitution enables a useful functional handle for further derivatization .

Scientific Research Applications

Environmental Presence and Exposure

Parabens and Environmental Exposure

Parabens, chemically related to the query compound due to their ester functionalities, are widely used as preservatives in cosmetics, personal care products, pharmaceuticals, and foodstuff. Studies have detected parabens and their metabolites in human urine and blood, suggesting widespread environmental exposure. The prevalence of parabens in various environments, including indoor dust in the United States and several East Asian countries, underscores the omnipresence of such compounds and their potential for human exposure (Zhang et al., 2020); (Wang et al., 2012).

Potential for Biomonitoring

Biomarkers of Exposure

The identification of metabolites such as alkyl protocatechuates in human urine has been proposed for biomonitoring human exposure to parabens. This approach could be extrapolated to similar compounds, where metabolites could serve as biomarkers for assessing exposure levels and potential health risks (Wang & Kannan, 2013).

Environmental and Health Studies

Exposure Studies and Health Implications

Studies on parabens, for instance, reveal their ubiquitous presence in foodstuffs and the environment, leading to continuous human exposure. Such research sheds light on the potential health implications of exposure to synthetic compounds and underscores the importance of monitoring and regulating chemical substances in consumer products and the environment (Liao et al., 2013).

Future Directions

Benzimidazoles and pyrimidobenzimidazoles continue to be of great interest in drug discovery due to their wide range of pharmacological activities . Future research will likely continue to explore the synthesis of new derivatives and their potential therapeutic applications.

properties

IUPAC Name

propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-11(2)25-18(23)16-12(3)20-19-21-13-7-4-5-8-14(13)22(19)17(16)15-9-6-10-24-15/h4-11,17H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHLRBMDXQBOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CO4)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester
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4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester
Reactant of Route 3
4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester
Reactant of Route 4
4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester
Reactant of Route 5
4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester
Reactant of Route 6
4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester

Citations

For This Compound
2
Citations
J Patritti‐Cram, RA Coover, MP Jankowski, N Ratner - Glia, 2021 - Wiley Online Library
To facilitate analyses of purinergic signaling in peripheral nerve glia, we review recent literature and catalog purinergic receptor mRNA expression in cultured mouse Schwann cells (…
Number of citations: 18 onlinelibrary.wiley.com
JP Cram - 2022 - search.proquest.com
Neurofibromatosis type 1 (NF1) is an autosomal dominant disorder characterized by the development of nerve tumors called neurofibromas. Plexiform neurofibromas (PNs) are the most …
Number of citations: 2 search.proquest.com

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